Molecular Weight and Hydrogen-Bond Acceptor Count Differentiation vs. 8-Hydroxy, 8-Methoxy, and 8-Bromo Analogs
The target compound possesses a molecular weight of 292.29 Da and a calculated hydrogen-bond acceptor (HBA) count of 7, arising from the two ester carbonyls, the ether oxygen, and the two imidazo[1,2-a]pyridine ring nitrogens . In contrast, the 8-hydroxy analog (CAS 499787-40-5) has MW 206.20 Da and 4 HBA; the 8-methoxy analog (CAS 2115855-42-8) has MW 220.22 Da and 5 HBA; and the 8-bromo analog (CAS 1397198-81-0) has MW 269.09 Da and 3 HBA [1]. The ~40–86 Da mass increment and 2–4 additional HBA of the target compound predict lower passive membrane permeability (via Lipinski's rule-of-five analysis) but potentially higher aqueous solubility and distinct transporter recognition, directly impacting assay compatibility and oral bioavailability predictions [2].
| Evidence Dimension | Molecular weight (Da) and hydrogen-bond acceptor (HBA) count |
|---|---|
| Target Compound Data | MW 292.29 Da; HBA = 7 |
| Comparator Or Baseline | 8-OH analog (499787-40-5): MW 206.20 Da, HBA = 4; 8-OMe analog (2115855-42-8): MW 220.22 Da, HBA = 5; 8-Br analog (1397198-81-0): MW 269.09 Da, HBA = 3 |
| Quantified Difference | Target MW is 23–86 Da higher; HBA count exceeds comparators by 2–4 |
| Conditions | Calculated from molecular formula and SMILES: CCOC(=O)COc1cccn2c(C(=O)OCC)cnc12 |
Why This Matters
Procurement decisions for library design or lead optimization require matching MW and HBA to the desired property space; the target compound occupies a distinct higher-MW, higher-polarity niche not accessible with simpler 8-substituted analogs.
- [1] ChemSrc. 2115855-42-8 — Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate. https://m.chemsrc.com View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001;46(1-3):3-26. View Source
